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Compound of Interest

Compound Name: Tebipenem

Cat. No.: B1682724

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive resource for understanding and investigating adverse
events associated with Tebipenem, based on data from pivotal clinical studies.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their
experiments related to Tebipenem's adverse events.
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Question

Answer

How can | accurately assess the causality of an
adverse event (AE) in relation to Tebipenem

administration in my study?

Causality assessment should be a systematic
process. In the ADAPT-PO trial, the relationship
of each AE to the study drug was assessed by
the investigator as either related or not related.
For a more granular assessment, consider using
a standardized algorithm like the Naranjo
Adverse Drug Reaction Probability Scale. This
involves evaluating the temporal relationship of
drug administration to the event onset,
dechallenge and rechallenge results (if

applicable and ethical), and alternative causes.

What are the key safety parameters to monitor
in preclinical and clinical studies of Tebipenem

based on known adverse events?

Based on clinical trial data, gastrointestinal
effects and neurological symptoms are the most
common AEs. Therefore, continuous monitoring
of gastrointestinal tolerance (e.g., incidence and
severity of diarrhea, nausea) and neurological
status (e.g., incidence of headache) is crucial.
Standard safety monitoring should also include
hematology, serum chemistry, urinalysis, vital
signs, and electrocardiograms (ECGs) as

performed in the pivotal clinical trials.[1]

| am observing a higher-than-expected
incidence of diarrhea in my study population.

What could be the contributing factors?

Several factors could contribute to an increased
incidence of diarrhea. First, review the baseline
characteristics of your study population, as
underlying gastrointestinal conditions could be a
predisposing factor. Second, analyze the
concomitant medications for any known
interactions or overlapping side effects. Third,
consider the possibility of Clostridioides difficile-
associated diarrhea, which was observed in the
comparator arm of the ADAPT-PO trial, and
implement appropriate diagnostic testing if

clinically indicated.[2]
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It is recommended to use a standardized
grading system to ensure consistency and
comparability of data. The ADAPT-PO clinical
) trial protocol utilized the National Cancer
How should | grade the severity of adverse ] ) o
Institute's Common Terminology Criteria for
Adverse Events (CTCAE) v5.0.[3] This system

grades adverse events on a scale from 1 (Mild)

events observed in my Tebipenem study?

to 5 (Death related to AE), providing a robust
framework for safety reporting.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the adverse events of

Tebipenem.
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Question

Answer

What are the most common adverse events

associated with Tebipenem?

The most frequently reported adverse events in
pivotal Phase 3 clinical trials (ADAPT-PO and
PIVOT-PO) were diarrhea and headache.[2][6]
[71[8][°1[10]

How does the safety profile of oral Tebipenem

compare to intravenous carbapenems?

The safety profile of oral Tebipenem has been
shown to be generally comparable to that of
intravenous carbapenems such as ertapenem
and imipenem-cilastatin.[11] In the ADAPT-PO
trial, the overall incidence of treatment-emergent
adverse events was similar between the

Tebipenem and ertapenem groups.[2][11]

What is the overall incidence of adverse events

with Tebipenem treatment?

In the ADAPT-PO Phase 3 trial, treatment-
emergent adverse events were reported in
approximately 26% of patients who received
Tebipenem, which was similar to the comparator

group receiving intravenous ertapenem.[2]

Were there any serious adverse events of

particular concern in the clinical trials?

Serious treatment-emergent adverse events
(TEAES) were infrequent in the ADAPT-PO trial,
occurring in 1.3% of patients receiving
Tebipenem compared to 1.7% in the ertapenem
group.[2] The Independent Data Monitoring
Committee for the PIVOT-PO trial did not
identify any new safety concerns.[6][8][10]

Is there a risk of Clostridioides difficile-

associated diarrhea with Tebipenem?

In the ADAPT-PO trial, there were no reported
cases of Clostridioides difficile-associated
TEAESs in the Tebipenem group, while three

cases were observed in the ertapenem group.[2]

Are there any specific patient populations that
may be at a higher risk for adverse events with

Tebipenem?

The clinical trial data available so far have not
highlighted specific subpopulations at a
significantly higher risk. However, as with most
drugs, patients with pre-existing conditions or
those taking multiple medications should be

monitored closely. The effect of renal
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impairment on Tebipenem's safety profile has

been a subject of dedicated clinical study.

Data Presentation
Table 1: Incidence of Treatment-Emergent Adverse

Tebipenem Pivoxil

Adverse Event _ Ertapenem (n=687)
Hydrobromide (n=685)

Any TEAE ~26% ~26%
Diarrhea 5.0% 5.0%
Headache 3.8% 3.8%
Serious TEAEs 1.3% 1.7%

Clostridioides difficile-
associated TEAEs

Data from the ADAPT-PO
Phase 3 clinical trial as
reported in a press release by

Spero Therapeutics.[2]

Table 2: Overview of the Safety Profile of Tebipenem in
the PIVOT-PO Phase 3 Trial
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Adverse Event Description
Most Common AEs Diarrhea and headache
Severity of Common AEs All mild or moderate and non-serious

o I Safet No new safety concerns identified beyond the
verall Safe
Y known safety profile of tebipenem

Information based on the findings of the
Independent Data Monitoring Committee for the
PIVOT-PO trial.[6][8][10]

Experimental Protocols

The following section details the methodologies for the assessment of adverse events as
outlined in the protocol for the Phase 3 ADAPT-PO (SPR994-301) clinical trial.

Adverse Event Monitoring and Reporting

1. Definition of an Adverse Event (AE): An AE is defined as any untoward medical occurrence
in a clinical trial participant administered a pharmaceutical product, which does not necessarily
have a causal relationship with the treatment. This includes any new or exacerbated pre-
existing conditions.

2. Definition of a Serious Adverse Event (SAE): An SAE is any AE that results in:
e Death

» Alife-threatening situation

 Inpatient hospitalization or prolongation of existing hospitalization

o Persistent or significant disability/incapacity

e A congenital anomaly/birth defect

3. Data Collection:
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o All AEs, whether observed by the investigator or reported by the participant, were recorded
on the electronic Case Report Form (eCRF).

¢ Information collected for each AE included:

(¢]

Description of the event

Date of onset and resolution

[¢]

[¢]

Severity

[e]

Relationship to the study drug (as assessed by the investigator)

Action taken

o

Outcome

[¢]

4. Severity Grading:

» The severity of AEs was graded according to the National Cancer Institute Common
Terminology Criteria for Adverse Events (CTCAE), Version 5.0.[3]

e The grading scale is as follows:

o Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only;
intervention not indicated.[4][5]

o Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-
appropriate instrumental activities of daily living (ADL).[4]

o Grade 3: Severe or medically significant but not immediately life-threatening;
hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

[5]
o Grade 4: Life-threatening consequences; urgent intervention indicated.[4][5]

o Grade 5: Death related to AE.[4][5]
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5. Safety Assessments:

e Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis were performed at
screening, baseline, and at the end of therapy.

« Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were monitored at
specified time points throughout the study.

e Physical Examinations: A complete physical examination was conducted at screening and at
the final follow-up visit.

o Electrocardiograms (ECGs): ECGs were performed at screening and at the end of therapy to
monitor for any cardiac effects.

Mandatory Visualization
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Caption: Workflow for Adverse Event Assessment in Tebipenem Clinical Trials.
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Caption: Key Safety Monitoring Protocols in Tebipenem Clinical Trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. cdn.prod.website-files.com [cdn.prod.website-files.com]
. sec.gov [sec.gov]

. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

. dctd.cancer.gov [dctd.cancer.gov]

. evs.nci.nih.gov [evs.nci.nih.gov]

. urologytimes.com [urologytimes.com]

. pharmacytimes.com [pharmacytimes.com]

. gsk.com [gsk.com]

.
(o] [e0] ~ (o)) )] EAN w N |l

. contagionlive.com [contagionlive.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1682724?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-custom-synthesis
https://cdn.prod.website-files.com/62e0c10f4b3bff39a9369757/630394c8e66a550c11afaff8_6268266c84e1e739478b5b3b_ECCMID%20Safety%20Poster.pdf
https://www.sec.gov/Archives/edgar/data/1701108/000119312520240546/d54756dex992.htm
https://cdn.clinicaltrials.gov/large-docs/67/NCT03788967/Prot_000.pdf
https://dctd.cancer.gov/research/ctep-trials/for-sites/adverse-events/ctcae-v5-5x7.pdf
https://evs.nci.nih.gov/ftp1/CTCAE/CTCAE_4.03/Archive/CTCAE_4.0_2009-05-29_QuickReference_8.5x11.pdf
https://www.urologytimes.com/view/phase-3-trial-of-tebipenem-hbr-for-cuti-stopped-early-for-efficacy
https://www.pharmacytimes.com/view/phase-3-pivot-po-trial-evaluating-tebipenem-hbr-in-cutis-ends-early-after-meeting-primary-end-point
https://www.gsk.com/en-gb/media/press-releases/pivot-po-phase-iii-study-for-tebipenem-hbr-stopped-early-for-efficacy-following-review-by-independent-data-monitoring-committee/
https://www.contagionlive.com/view/oral-carbapenem-tebipenem-hbr-demonstrates-non-inferiority-to-iv-therapy-in-phase-iii-pivot-po-trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 10. PIVOT-PO trial stopped - Medthority [medthority.com]
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 To cite this document: BenchChem. [Technical Support Center: Investigating Adverse Events
of Tebipenem in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1682724#investigating-adverse-events-of-
tebipeneme-in-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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